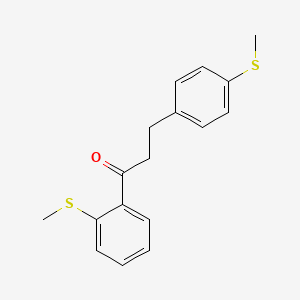

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in the field of organic chemistry. For instance, the paper titled "A new approach for synthesis of electroactive phenol based polymer" discusses the synthesis of a monomer that is electrochemically polymerized, which could be related to the synthesis of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone by analogy . Another paper reports the synthesis of 3,4-alkoxythieno[2,3-b]thiophene derivatives, which involves nucleophilic substitutions, a method that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their properties and applications. The paper on the synthesis, characterization, and antimicrobial activity of a diphenylthieno[2,3-b]thiophene derivative provides detailed structural information obtained through techniques such as NMR, FT-IR, MS, and X-ray crystallography . These techniques are essential for the molecular structure analysis of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone as well.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are important for their functionalization and application in material science. For example, the paper on the synthesis and reactions of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene discusses cycloaddition reactions and the formation of benzo[c]thiophene derivatives . These reactions could provide insights into the reactivity of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The paper on the syntheses and properties of 3,4-diaryldithieno[2,3-b;3',2'-d]thiophenes presents an analysis of their electrochemical properties through cyclic voltammetry and computational calculations . Such studies are relevant for understanding the properties of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, which may exhibit similar behavior due to the presence of thiophene units.

科学的研究の応用

Heterocyclic Compound Applications

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, as a molecule containing a thiophene ring, is part of a crucial class of sulfur-containing heteroaromatic compounds. These compounds are extensively utilized in the chemical industry and have diverse applications, notably in material science and pharmaceuticals. The thiophene nucleus, in particular, has shown a broad spectrum of biological activities. It exhibits various properties ranging from antibacterial, antifungal, antioxidant, to antivirus, antianxiety, antiprotozoal, and insecticidal. Additionally, polymeric thiophenes have found significant use in electronics, being integral in devices such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).

Pharmaceutical Intermediate Synthesis

The compound is also pivotal in synthesizing key active pharmaceutical intermediates (APIs). For example, 4-Benzyloxy propiophenone, closely related to the subject compound, is vital in producing drugs like Ifenprodil (an N-methyl-d-aspartate receptor antagonist) and Buphenine (a sympathomimetic and beta-adrenergic agonist). The synthesis methods of such intermediates are crucial since they often involve environmentally challenging procedures. Innovations in synthesis methods, such as liquid–liquid–liquid phase-transfer catalysis, have been developed to improve the selectivity and environmental impact of these processes (Yadav & Sowbna, 2012).

Liquid Crystal Photoalignment

Furthermore, derivatives of thiophene-based prop-2-enoates have been reported to significantly enhance the photoalignment of commercial nematic liquid crystals. This finding is particularly important for the display technology industry, where precise alignment of liquid crystals is crucial for the performance of displays. The study highlights that the molecular structure, specifically the number and disposition of fluoro-substituents and the position of the terminal thiophene moiety, greatly influences the quality of photoalignment, opening doors to advanced display technologies (Hegde et al., 2013).

Safety And Hazards

The safety and hazards associated with 2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone are not specified in the search results . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier.

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone . For a comprehensive analysis, it is recommended to conduct a thorough literature search in scientific databases.

特性

IUPAC Name |

1-(2-methylsulfanylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXLMJNUNSTLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644370 |

Source

|

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone | |

CAS RN |

898780-99-9 |

Source

|

| Record name | 1-[2-(Methylthio)phenyl]-3-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

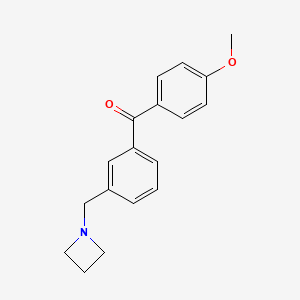

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)